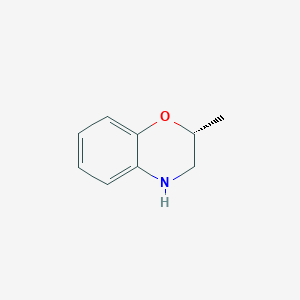
(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazine ring.
科学研究应用
(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including resins and coatings, due to its thermal stability and mechanical properties.
作用机制
The mechanism by which (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: The enantiomer of the compound with different stereochemistry.
2-methyl-3,4-dihydro-2H-1,4-benzoxazine: Without specific stereochemistry.
2-phenyl-3,4-dihydro-2H-1,4-benzoxazine: A similar compound with a phenyl group instead of a methyl group.
Uniqueness
(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific (2R) stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its enantiomers and other similar compounds. This stereochemistry can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |
InChI 键 |
YKPYSZOCOIUSEZ-SSDOTTSWSA-N |
手性 SMILES |
C[C@@H]1CNC2=CC=CC=C2O1 |
规范 SMILES |
CC1CNC2=CC=CC=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)
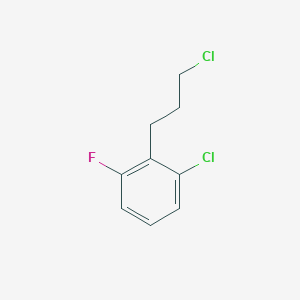

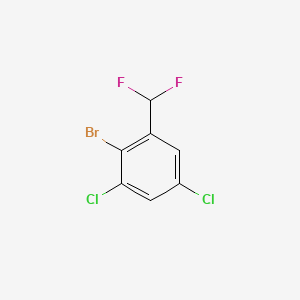

![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
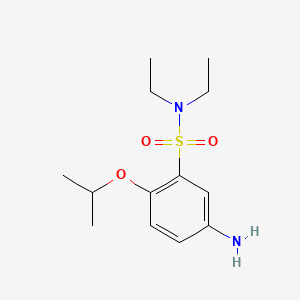
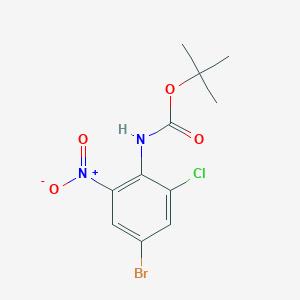
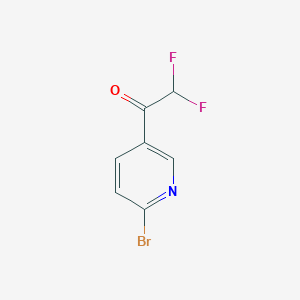
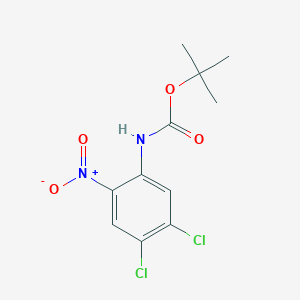
![tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
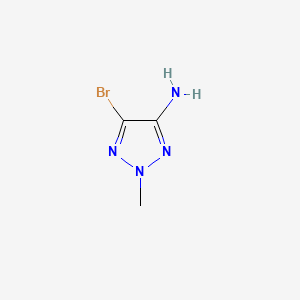
![2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13492846.png)
